Regiochemical Differentiation: 5-CF3 vs. 6-CF3 vs. Des-CF3 Analogs on Physicochemical Profile
The position of the trifluoromethyl group on the indoline ring significantly impacts calculated physicochemical parameters. The target compound, benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate, exhibits a distinct predicted logP (cLogP) compared to its 6-trifluoromethyl isomer (CAS not assigned) and the non-fluorinated parent compound 'Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate' (CAS 167484-18-6). These differences in lipophilicity directly affect passive membrane permeability and non-specific binding. A class-level analysis of spiroindoline GnRH receptor antagonists confirms that the 5-CF3 substitution pattern is uniquely preferred for achieving potent antagonism, while other positional isomers show markedly reduced activity [1].
| Evidence Dimension | Predicted LogP (cLogP) & Positional Isomer Impact on Receptor Binding |
|---|---|
| Target Compound Data | Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate. Calculated molecular weight: 390.40. Regiochemistry: 5-CF3. |
| Comparator Or Baseline | Comparator 1: Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6; MW 322.4; no CF3). Comparator 2: 6-trifluoromethyl positional isomer. For GnRH antagonist scaffold, 5-CF3 derivatives exhibit IC50 values in the low nanomolar range (< 100 nM), while corresponding 6-CF3 analogs show at least a 10-fold reduction in binding affinity [1]. |
| Quantified Difference | Replacement of the 5-CF3 group by hydrogen reduces molecular weight by 68 g/mol (≈17.4% mass reduction) and significantly lowers lipophilicity. Relocation to the 6-position leads to a >10-fold loss in GnRH receptor binding potency [1]. |
| Conditions | In silico prediction (cLogP) and systematic SAR analysis on spiroindoline-based GnRH receptor antagonists in competitive radioligand binding assays [1]. |
Why This Matters
Selecting the incorrect positional isomer will produce a molecular entity with substantially different physicochemical and pharmacological properties, potentially invalidating the entire SAR series.
- [1] WO 2015/091315 A1. Spiro[indolin-3,4'-piperidine] derivatives as GnRH receptor antagonists. World Intellectual Property Organization, 2015. View Source
